Berberine chloride dihydrate
Overview
Description
Berberine chloride dihydrate is an alkaloid with weak antibiotic properties . It is a substrate for MDR efflux pumps and its antimicrobial activities are potentiated by the MDR inhibitor 5´-methoxyhydnocarpin (5´-MHC) . Berberine upregulates the expression of Pgp in hepatoma cells .
Synthesis Analysis
Berberine chloride dihydrate can be synthesized through cocrystallization with benzendiol isomers . Solutions of berberine chloride dihydrate with each of three selected cocrystal formers, catechol (CAT), resorcinol (RES), and hydroquinone (HYQ) were slowly evaporated at room temperature to obtain crystals .Molecular Structure Analysis
The molecular formula of Berberine chloride dihydrate is C20H20ClNO5 . A new pseudopolymorph of berberine chloride was obtained during co-crystallization of berberine chloride with malonic acid from methanol . The berberine cations form dimers, which are further packed in stacks .Chemical Reactions Analysis
Berberine has shown remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It also modulates the gut microbiota, promoting gut health and impacting metabolic processes .Physical And Chemical Properties Analysis
Berberine chloride dihydrate forms cocrystals with all three coformers, which revealed various intermolecular interactions that stabilized crystal lattices, including O–H···Cl − hydrogen bonds . All three cocrystals exhibited better stability against high humidity (up to 95% relative humidity) at 25 ℃ and higher intrinsic and powder dissolution rates than berberine chloride dihydrate .Scientific Research Applications
Neuroprotective Agent
Recent studies suggest that berberine has a protective effect on the central nervous system, which could make it a promising agent in treating disorders such as Alzheimer’s disease, cerebral ischemia, mental depression, anxiety, and schizophrenia .
Anticancer Activity
Berberine has been reported to inhibit proliferation and metastasis in various cancers, including leukemia, colorectal, prostate, lung, glioma, and ovarian cancers. It promotes autophagy in cancer cells by upregulating Beclin-1 and downregulating mTOR gene .
Antidiabetic Compound
As an antidiabetic agent, berberine is known to reduce blood glucose levels, increase insulin secretion, and improve glucose tolerance and insulin resistance by activating the AMPK pathway .
Pharmaceutical Research
Berberine chloride is being studied for potential pharmaceutical tablet formulation. Researchers are exploring ways to synthesize and characterize new cocrystals of berberine chloride for this purpose .
Potential Anticancer Agent
A substantial amount of research has established the anticancer potential of berberine. It is considered a potential bioactive agent with remarkable health benefits .
Mechanism of Action
Target of Action
Berberine chloride dihydrate, a naturally occurring isoquinoline alkaloid, has been found to interact with several cellular and molecular targets. These include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . These targets play crucial roles in various biological processes, including inflammation, apoptosis, autophagy, and oxidative stress .
Mode of Action
Berberine chloride dihydrate exerts its effects by interacting with its targets and modulating their activities. For instance, it can suppress the activation of NF-κB, a key transcription factor involved in inflammation and immune responses . It also regulates the activities of AMPK, SIRT-1, and HIF-1α, which are important in energy metabolism and cellular responses to stress . Furthermore, berberine can modulate the activities of PI3K, Akt, and JAK-2, which are involved in cell survival, growth, and proliferation .
Biochemical Pathways
Berberine chloride dihydrate affects multiple biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . For example, it can inhibit the NF-κB signaling pathway, thereby reducing inflammation . It can also activate the AMPK pathway, which plays a key role in cellular energy homeostasis . Moreover, berberine can modulate the PI3K/Akt pathway, which is crucial for cell survival and growth .
Result of Action
The action of berberine chloride dihydrate results in various molecular and cellular effects. It can induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation . In addition, berberine can modulate lipid and glucose metabolism . It also shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity .
Action Environment
The action of berberine chloride dihydrate can be influenced by various environmental factors. For instance, gut microbiota can convert berberine into absorbable dihydroberberine, which shows a nearly 5-fold higher intestinal absorption rate than berberine . The dihydroberberine is then oxidized back to berberine after absorption into the intestinal cells . This suggests that the gut microbiota can significantly influence the bioavailability and efficacy of berberine.
Future Directions
Berberine is currently being assessed in many important clinical trials and is one of the most promising and intensively examined natural agents . The efficacy of berberine in breast and colon cancers seems to be the most promising aspect . Many papers focus on novel therapeutic strategies based on new formulations or search for new active derivatives .
properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH.2H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;2*1H2/q+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMNHQUPWGJEKI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5030820 | |
Record name | Berberine chloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5956-60-5 | |
Record name | Berberine chloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Berberine chloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BERBERINE CHLORIDE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266464AEJZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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